molecular formula C12H9BrN2O2S B5096946 N-[(5E)-5-[(4-BROMOPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]ACETAMIDE

N-[(5E)-5-[(4-BROMOPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]ACETAMIDE

Cat. No.: B5096946
M. Wt: 325.18 g/mol
InChI Key: AXAFTXDPGOIXOL-UXBLZVDNSA-N
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Description

N-[(5E)-5-[(4-BROMOPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]ACETAMIDE is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromophenyl group and an acetamide moiety, making it a unique and potentially bioactive molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5E)-5-[(4-BROMOPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]ACETAMIDE typically involves the condensation of 4-bromobenzaldehyde with thiosemicarbazide, followed by cyclization and acetylation. The reaction conditions often include the use of polar solvents such as ethanol or methanol, and the reactions are usually carried out under reflux .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to ensure high yield and purity. The process would also involve rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(5E)-5-[(4-BROMOPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-[(5E)-5-[(4-BROMOPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5E)-5-[(4-BROMOPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]ACETAMIDE involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antitumor effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5E)-5-[(4-BROMOPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]ACETAMIDE is unique due to its specific combination of a bromophenyl group and an acetamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

N-[(5E)-5-[(4-bromophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O2S/c1-7(16)14-12-15-11(17)10(18-12)6-8-2-4-9(13)5-3-8/h2-6H,1H3,(H,14,15,16,17)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXAFTXDPGOIXOL-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=O)C(=CC2=CC=C(C=C2)Br)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC(=O)/C(=C\C2=CC=C(C=C2)Br)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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